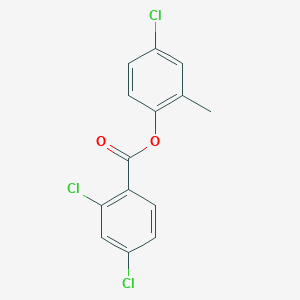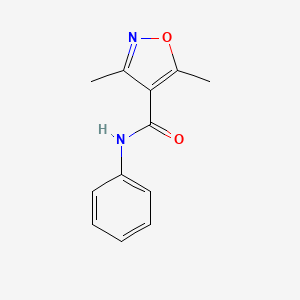![molecular formula C16H14F3NO2 B5525596 2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide" pertains to a class of organic molecules that feature both the phenoxy and acetamide functional groups. These molecules are of interest in various fields of chemistry and materials science due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic compounds. For example, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involves using 3-fluoro-4-cyanophenol as the primary compound. This process is characterized by reactions that establish the phenoxy and acetamide linkages through strategic functional group transformations (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as IR, 1H NMR, and elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Z. Zhong-cheng & Shu Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include acetylation, esterification, and ester interchange steps. These reactions are facilitated by various reagents and conditions, leading to high yields of the target molecules. The reaction mechanisms are influenced by the specific functional groups present on the starting materials and the intermediates formed during the synthesis process (Z. Zhong-cheng & Shu Wan-yin, 2002).
Wissenschaftliche Forschungsanwendungen
Photoreactions and Solvent Effects
Research has demonstrated the impact of solvents on the photoreactions of related compounds. For instance, flutamide, a compound with a similar structure, undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the influence of solvents on the stability and reactivity of such compounds under UV light. This study suggests potential applications in understanding and optimizing photochemical processes for related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Crystal Structure and Optical Properties
The crystal structure and optical properties of orcinolic derivatives, which are structurally related to the query compound, have been analyzed. Such studies are essential for developing new materials with specific optical characteristics, which can be used in sensors, indicators, and other applications requiring precise optical responses to chemical or physical changes (Wannalerse et al., 2022).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, illustrates the compound's role in synthesizing intermediates for natural antimalarial drugs. This research highlights the compound's utility in the selective synthesis of pharmaceutical intermediates, showcasing its importance in drug development and synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents, signifies the compound's relevance in medicinal chemistry. Such research is crucial for discovering new therapeutic agents with improved efficacy and reduced side effects (Rani, Pal, Hegde, & Hashim, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-5-2-3-8-14(11)22-10-15(21)20-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUWKFXWGBUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)


![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
